(Z)-3-(3-Aminophenyl)prop-2-enoic acid
(Z)-3-(3-Aminophenyl)prop-2-enoic acid
3-(3-aminophenyl)-2-propenoic acid is a member of cinnamic acids.
Brand Name:
Vulcanchem
CAS No.:
1664-56-8
VCID:
VC0239285
InChI:
InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4-
SMILES:
C1=CC(=CC(=C1)N)C=CC(=O)O
Molecular Formula:
C5H2BrFN2O2
Molecular Weight:
163.17 g/mol
(Z)-3-(3-Aminophenyl)prop-2-enoic acid
CAS No.: 1664-56-8
Main Products
VCID: VC0239285
Molecular Formula: C5H2BrFN2O2
Molecular Weight: 163.17 g/mol
CAS No. | 1664-56-8 |
---|---|
Product Name | (Z)-3-(3-Aminophenyl)prop-2-enoic acid |
Molecular Formula | C5H2BrFN2O2 |
Molecular Weight | 163.17 g/mol |
IUPAC Name | (Z)-3-(3-aminophenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4- |
Standard InChIKey | JNXMJSYJCFTLJB-PLNGDYQASA-N |
Isomeric SMILES | C1=CC(=CC(=C1)N)/C=C\C(=O)O |
SMILES | C1=CC(=CC(=C1)N)C=CC(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)N)C=CC(=O)O |
Description | 3-(3-aminophenyl)-2-propenoic acid is a member of cinnamic acids. |
Solubility | 24.5 [ug/mL] |
Synonyms | 3-(3-Aminophenyl)propenoic acid |
PubChem Compound | 1550684 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume